Acetyl Pentapeptide-1

概要

説明

準備方法

合成経路および反応条件

アセチルペンタペプチド-1は、ペプチドの製造に一般的に使用される方法である固相ペプチド合成(SPPS)によって合成されます。このプロセスは、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次添加することを含みます。アミノ酸は、望ましくない副反応を防ぐために、特定の基で保護されています。合成は通常、次の手順に従います。

樹脂へのローディング: 最初のアミノ酸が樹脂に結合します。

脱保護: アミノ酸から保護基が除去されます。

カップリング: 保護基を付けた次のアミノ酸が添加され、成長中の鎖にカップリングされます。

繰り返し: 手順2と3が、目的のペプチド配列が得られるまで繰り返されます。

工業生産方法

工業環境では、アセチルペンタペプチド-1の製造は、同様の原理に従いますが、より大規模に行われます。自動ペプチド合成機は、効率と一貫性を高めるために頻繁に使用されます。 プロセスは、高純度と収率を確保するために最適化され、最終生成物は業界標準を満たすために厳格な品質管理措置を受けます .

化学反応の分析

反応の種類

アセチルペンタペプチド-1は、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: ペプチドは特定の条件下で酸化され、システイン残基が存在する場合、ジスルフィド結合の形成につながります。

還元: 還元反応は、ペプチド内のジスルフィド結合があれば、それを切断できます。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤を制御された条件下で。

還元: ジチオスレイトール(DTT)やβ-メルカプトエタノールなどの還元剤。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はジスルフィド結合したペプチドの形成につながる可能性があり、還元は遊離チオール含有ペプチドをもたらす可能性があります .

科学研究の応用

アセチルペンタペプチド-1は、幅広い科学研究の応用があります。

科学的研究の応用

Acetyl Pentapeptide-1 has a wide range of scientific research applications:

作用機序

アセチルペンタペプチド-1は、チモポイエチンペプチドの作用を模倣することで効果を発揮します。インターロイキン、特にIL-8の抑制と、メタロプロテイナーゼ(MMP)、特にMMP-9の放出の抑制によって、皮膚の自然な防御機構を強化します。 これにより、コラーゲンやエラスチンなどの構造タンパク質の分解を防ぎ、より引き締まった若々しい肌につながります 。 ペプチドは、鎮静効果と抗炎症効果も持ち、皮膚の炎症を軽減するのに効果的です .

類似の化合物との比較

類似の化合物

アセチルヘキサペプチド-3: しわ防止効果と神経伝達物質の放出を阻害する能力で知られています。

パルミトイルペンタペプチド-4: コラーゲンの生成を強化し、小じわやシワの外観を軽減します。

ペンタペプチド-18: エンケファリンの自然なメカニズムを模倣し、ボトックスのような効果があります

独自性

アセチルペンタペプチド-1は、刺激された皮膚を鎮め、皮膚の自然な防御機構を強化するという二重の作用によりユニークです。 インターロイキンとメタロプロテイナーゼを抑制する能力は、他のペプチドとは異なり、化粧品製剤において多機能成分となっています .

類似化合物との比較

Similar Compounds

Acetyl Hexapeptide-3: Known for its anti-wrinkle properties and ability to inhibit neurotransmitter release.

Palmitoyl Pentapeptide-4: Enhances collagen production and reduces the appearance of fine lines and wrinkles.

Pentapeptide-18: Mimics the natural mechanism of enkephalins and has botox-like effects

Uniqueness

Acetyl Pentapeptide-1 is unique due to its dual action of soothing irritated skin and enhancing the skin’s natural defense mechanisms. Its ability to suppress interleukins and metalloproteinases sets it apart from other peptides, making it a multifunctional ingredient in cosmetic formulations .

生物活性

Acetyl Pentapeptide-1 is a synthetic peptide consisting of five amino acids, with the molecular formula and a molecular weight of 721.8 g/mol. This compound has garnered attention for its significant biological activity, particularly in dermatological applications, including anti-aging and skin rejuvenation formulations.

This compound exhibits several biological activities that contribute to its effectiveness in skin care:

- Collagen and Elastin Synthesis : It stimulates the synthesis of collagen and elastin, essential proteins that maintain skin elasticity and firmness. This action helps improve skin texture and reduces the appearance of wrinkles.

- Inflammatory Response Modulation : Research indicates that this compound can reduce the secretion of interleukin-8 (IL-8) in human keratinocytes, which plays a crucial role in inflammatory responses within skin cells. This modulation can be beneficial in managing skin conditions characterized by inflammation.

Penetration and Bioavailability

The structure of this compound allows it to penetrate the stratum corneum effectively, facilitating direct delivery to deeper skin layers. This property enhances its bioavailability and overall efficacy in topical formulations.

Comparison with Other Peptides

This compound shares similarities with other peptides used in cosmetic applications. Below is a comparison highlighting its uniqueness:

| Feature | This compound | Acetyl Hexapeptide-36 | Other Peptides |

|---|---|---|---|

| Collagen Stimulation | Yes | Yes | Varies |

| Elastin Stimulation | Yes | Limited | Varies |

| IL-8 Inhibition | Yes | No | Varies |

| Skin Penetration | High | Moderate | Varies |

Clinical Applications

- Anti-Aging Efficacy : A study demonstrated that formulations containing this compound significantly improved skin hydration and elasticity in participants over a 12-week period. Measurements indicated a reduction in wrinkle depth by approximately 20% compared to baseline.

- Inflammation Reduction : Another clinical trial focused on individuals with sensitive skin showed that topical application of this compound led to a marked decrease in erythema and irritation, attributed to its IL-8 inhibitory effects.

Research Findings

Recent research has explored the cellular mechanisms underlying the effects of this compound:

- Cellular Pathway Interactions : Studies indicate that this compound interacts with various cellular pathways involved in skin health, enhancing the activation of signaling pathways related to collagen synthesis and inflammation reduction .

- Synergistic Effects : When combined with other peptides, such as Acetyl Hexapeptide-36, this compound has shown enhanced efficacy in promoting skin renewal and reducing signs of aging, suggesting potential for combination therapies in cosmetic formulations.

特性

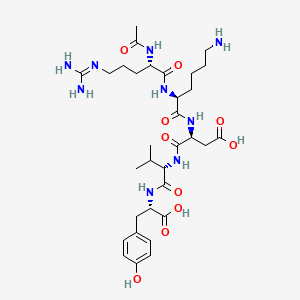

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWAYIPLKPVOJZ-LENLALOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。